molecular formula C14H14ClNO3S B2777272 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 923868-65-9

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2777272
CAS No.: 923868-65-9
M. Wt: 311.78
InChI Key: CDJCROARWZKJBR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS 923868-65-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C14H14ClNO3S and a molecular weight of 311.78 g/mol, this compound belongs to the class of benzenesulfonamide derivatives, which are of significant interest in medicinal chemistry . Benzenesulfonamide scaffolds are extensively investigated for their potential to interact with various biological targets. Research into similar structures has revealed applications in the development of antiviral agents, with some benzenesulfonamide-containing compounds demonstrating potent activity against viral proteins such as the HIV-1 capsid (CA) protein . Furthermore, benzenesulfonamide derivatives are commonly explored as key scaffolds in drug discovery for a range of conditions, including their use as enzyme inhibitors, such as carbonic anhydrase inhibitors, and in the development of potential therapies for cancers and metabolic diseases . The specific structure of this compound, featuring a 2-chlorophenylsulfonamide group linked to a phenoxyethyl chain, provides a versatile template for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers can order this compound in quantities ranging from 1mg to 50mg to support their investigative work .

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJCROARWZKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting cell survival under hypoxic conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Conformation

The position and nature of substituents significantly influence the conformational flexibility and intermolecular interactions of benzenesulfonamide derivatives. Key comparisons include:

Compound Name Substituents Conformational Features Reference
2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide 2-Cl, 3-Cl-benzoyl group Antiperiplanar N–H/C=O alignment; dihedral angles between rings: 73.3°–89.4°
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 2-Cl, 4-CH3-benzoyl group Gauche torsions in C–SO2–NH–C(O); dihedral angle between rings: 89.1°
2-Chloro-N-(2-phenoxyethyl)benzenesulfonamide 2-Cl, phenoxyethyl group Inferred: Flexible phenoxyethyl chain may enhance solubility but reduce crystallinity

Key Observations :

  • Benzoyl vs. Phenoxyethyl Groups: Benzoyl-substituted analogs exhibit rigid conformations due to planar aromatic groups, favoring antiparallel N–H/C=O alignments .
  • Chlorine Positioning : Chlorine at the 2-position (ortho to sulfonamide) sterically hinders rotation, stabilizing specific conformations critical for binding interactions .
Hydrogen Bonding and Packing Interactions

Hydrogen bonding patterns dictate crystal packing and stability:

Compound Hydrogen Bonds Packing Features Reference
2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide N–H···O(S) and C–H···O interactions Chains linked via N–H···O(S); triclinic lattice
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide N–H···O(S) and π-π stacking Layered structures stabilized by π-π interactions
5-Chloro-2-methoxy-N-(2-phenoxyethyl)benzamide N–H···O (sulfonamide) Inferred: Likely dimeric or helical arrangements

Key Observations :

  • N–H···O(S) Bonds : Universal in sulfonamides, these bonds stabilize crystal lattices and may mimic enzyme active-site interactions .
  • Phenoxyethyl Impact: The phenoxyethyl group’s ether oxygen could engage in additional C–H···O interactions, altering packing efficiency compared to benzoyl analogs .

Key Observations :

  • Chlorine and Activity : Chlorine at the 2-position enhances steric and electronic interactions with hydrophobic pockets in targets like PPARγ .
  • Phenoxyethyl vs. Benzoyl: The phenoxyethyl group’s ether linkage may improve pharmacokinetic properties (e.g., bioavailability) but reduce thermal stability compared to benzoyl derivatives .

Key Observations :

  • DMF as Solvent : Polar aprotic solvents like DMF facilitate sulfonamide acylation .
  • Phosphorous Oxy Chloride : Effective for activating carboxylic acids in benzoyl-substituted analogs .

Biological Activity

Overview

2-Chloro-N-(2-phenoxyethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases, which are enzymes implicated in various physiological processes and diseases, including cancer. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • Molecular Weight : 311.8 g/mol
  • Chemical Structure : The presence of chloro and phenoxyethyl groups enhances its biological activity and specificity.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, effectively blocking its activity. This inhibition can lead to reduced proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting survival under hypoxic conditions .

Anticancer Activity

Research indicates that compounds with sulfonamide structures can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in certain cancer types. Inhibiting CA IX can disrupt tumor growth and improve the efficacy of existing chemotherapeutics .

Antimicrobial Properties

Benzenesulfonamides have been shown to possess antimicrobial properties. For instance, derivatives of benzenesulfonamides demonstrated significant activity against various bacterial strains and fungi. In a study, compounds related to this compound exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of benzenesulfonamides. Compounds derived from this class have shown efficacy in reducing inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Comparative Studies

A comparison with similar compounds reveals that structural modifications significantly influence biological activity:

Compound NameActivity TypeMIC (mg/mL)Notes
2-chloro-5-nitro-N-(2-phenoxyethyl)benzenesulfonamideAntimicrobial6.72 (E. coli)Enhanced antimicrobial properties due to nitro group
N-chlorobenzenesulfonamideAntimicrobial-Known disinfectant with broad-spectrum activity
4-chlorophenyl chloroacetamideAntimicrobial-Effective against Gram-positive bacteria

The unique structure of this compound allows for selective inhibition of specific enzymes, making it a valuable candidate for further medicinal chemistry research .

Case Studies

  • In Vivo Studies : In a study evaluating anti-inflammatory effects, derivatives similar to this compound were tested on carrageenan-induced edema in rats. The results indicated significant reduction in swelling, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of benzenesulfonamide derivatives were tested against various pathogens, showing that structural variations led to differences in efficacy against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that specific functional groups enhance antimicrobial activity through improved interaction with bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide, and how can reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling 2-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol) ensures >95% purity .
  • Data Note : Impurities often arise from incomplete substitution or hydrolysis; HPLC with UV detection (λ = 254 nm) monitors reaction progress .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm for chlorobenzene), sulfonamide NH (δ ~5.5 ppm, broad), and phenoxyethyl CH2 groups (δ 3.6–4.2 ppm). 13C NMR confirms sulfonamide (C-SO2 at ~115 ppm) and ether linkages (C-O at ~65 ppm) .
  • IR : Strong bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

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